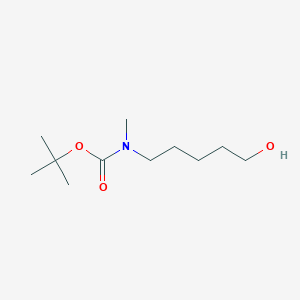
methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a triazole derivative of carboxylic acid. It is a colorless, odorless, and water-soluble compound with a molecular weight of 212.24 g/mol. It is used in a variety of scientific applications, such as in the synthesis of drugs, in the study of biological systems, and in the development of new materials.
Applications De Recherche Scientifique
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate has a variety of scientific research applications. It is an important intermediate in the synthesis of drugs and other organic compounds. It is also used in the study of biological systems, such as enzymes and proteins, as well as in the development of new materials. Additionally, it is used in the synthesis of polymers, in the synthesis of catalysts, and in the study of organic reactions.
Mécanisme D'action
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and blocks its activity. This inhibition can be reversible or irreversible, depending on the specific enzyme or protein.
Biochemical and Physiological Effects
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, which can lead to a variety of physiological effects, including changes in metabolism, hormone levels, and cell growth. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, and it can be stored for long periods of time without degradation. Additionally, it is water-soluble and can be used in a variety of experimental systems. However, it can be toxic and should be handled with caution. Additionally, it is relatively expensive, so it may not be suitable for large-scale experiments.
Orientations Futures
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate has a variety of potential future directions. One possible direction is the development of new drugs and other organic compounds based on this compound. Additionally, it could be used in the development of new materials and catalysts. It could also be used to study the effects of enzymes and proteins on various biological systems. Additionally, it could be used to study the effects of environmental pollutants on the body, and it could be used in the development of new diagnostic tools. Finally, it could be used to study the effects of various drugs on the body, as well as to study the effects of various dietary supplements.
Méthodes De Synthèse
Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is synthesized through a reaction between 4-benzyl-4H-1,2,4-triazole and methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as argon or nitrogen. The reaction is generally complete within 1-2 hours and yields a product with a purity of > 95%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate involves the reaction of benzylamine with ethyl 2-cyanoacetate to form ethyl 2-(benzylamino)-2-oxoacetate, which is then reacted with hydrazine hydrate to form 4-benzyl-4H-1,2,4-triazole-3-carboxylic acid. The final step involves esterification of the carboxylic acid with methanol to form the desired product.", "Starting Materials": [ "Benzylamine", "Ethyl 2-cyanoacetate", "Hydrazine hydrate", "Methanol" ], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl 2-cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(benzylamino)-2-oxoacetate.", "Step 2: Ethyl 2-(benzylamino)-2-oxoacetate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-benzyl-4H-1,2,4-triazole-3-carboxylic acid.", "Step 3: The final step involves esterification of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate." ] } | |
Numéro CAS |
1499224-49-5 |
Nom du produit |
methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate |
Formule moléculaire |
C11H11N3O2 |
Poids moléculaire |
217.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




